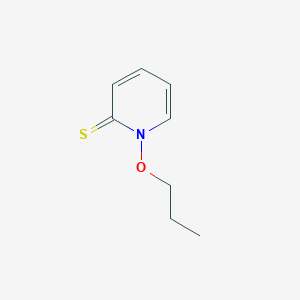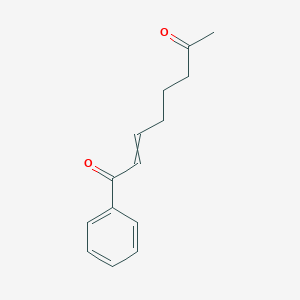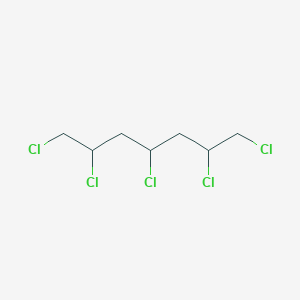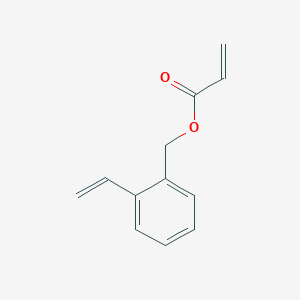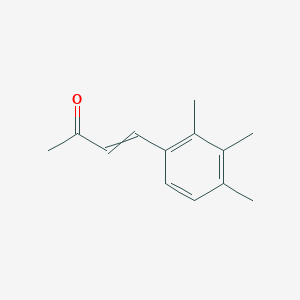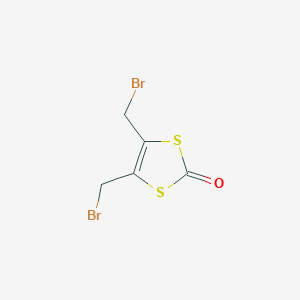
4,5-Bis(bromomethyl)-1,3-dithiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(bromomethyl)-1,3-dithiol-2-one is an organosulfur compound characterized by the presence of two bromomethyl groups attached to a 1,3-dithiol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(bromomethyl)-1,3-dithiol-2-one typically involves the bromination of 4,5-dimethyl-1,3-dithiol-2-one. One common method includes the use of molecular bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may employ similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process while minimizing the generation of byproducts .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(bromomethyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dithiol core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding dithiol
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate (NaSR) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products Formed
Substitution: Formation of substituted dithiolones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dithiols
Scientific Research Applications
4,5-Bis(bromomethyl)-1,3-dithiol-2-one has several scientific research applications:
Materials Science: Used in the synthesis of supramolecular polymers and charge-transfer complexes
Medicinal Chemistry: Investigated for its potential as a DNA crosslinking agent and its ability to intercalate with DNA, making it a candidate for anticancer drug development.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosulfur compounds.
Mechanism of Action
The mechanism of action of 4,5-Bis(bromomethyl)-1,3-dithiol-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl groups can alkylate DNA bases, leading to DNA crosslinking and intercalation. This can disrupt DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(bromomethyl)acridine: Similar in its ability to crosslink and intercalate with DNA.
1,8-Bis(bromomethyl)acridine: Another compound with DNA crosslinking properties.
2,7-Bis(bromomethyl)acridine: Exhibits similar DNA intercalation activity.
Uniqueness
4,5-Bis(bromomethyl)-1,3-dithiol-2-one is unique due to its dithiol-2-one core, which imparts distinct chemical reactivity and potential for forming supramolecular structures. Its ability to participate in both substitution and oxidation-reduction reactions further distinguishes it from other bromomethyl-substituted compounds .
Properties
CAS No. |
153911-38-7 |
|---|---|
Molecular Formula |
C5H4Br2OS2 |
Molecular Weight |
304.0 g/mol |
IUPAC Name |
4,5-bis(bromomethyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C5H4Br2OS2/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |
InChI Key |
QRVPOZWYPXKOSU-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(SC(=O)S1)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


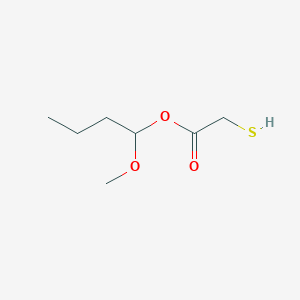
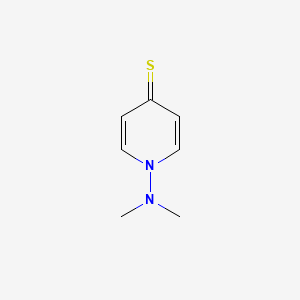
silane](/img/structure/B14277367.png)
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
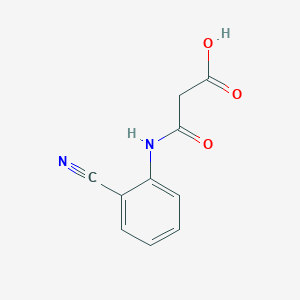
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
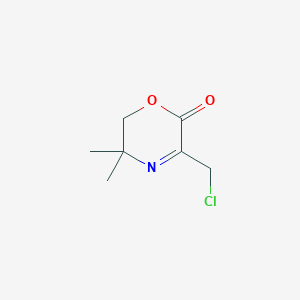
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
